1,4-苯二磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

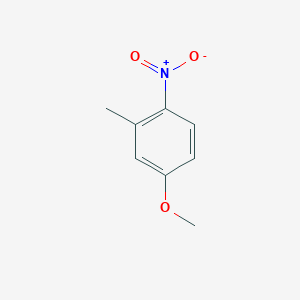

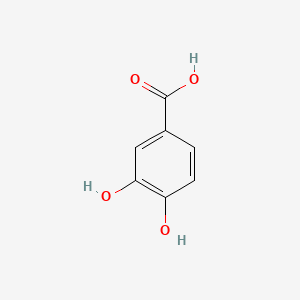

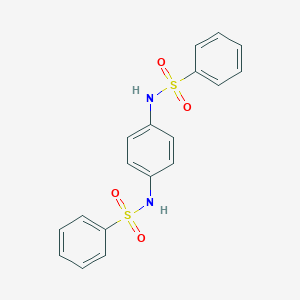

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合物化学与材料科学

1,4-苯二磺酰胺可以作为聚合反应中的单体。 研究人员已经探索了将其掺入光学活性聚合物中,例如具有随机或交替结构的聚(1,4-苯二基) . 这些聚合物表现出独特的性质,并在材料科学中得到应用,包括药物递送系统、传感器和涂料。

药物化学与药物设计

该化合物的磺酰胺官能团使其在药物化学方面引人注目。研究人员已经研究了它作为酶抑制剂的潜力,特别是针对碳酸酐酶。 碳酸酐酶抑制剂用于治疗青光眼、癫痫和其他疾病 .

金属有机框架 (MOFs)

金属有机框架 (MOFs) 是多孔材料,在气体储存、分离和催化方面具有应用。 研究人员报道了一种新型的结晶纳米多孔磷酸铁基 MOF,其中包含 1,4-苯二磺酰胺 . 该 MOF 表现出高表面积和可调孔径,使其有望用于气体吸附和储存。

属性

IUPAC Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVCFKRQUPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937028 |

Source

|

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-19-1 |

Source

|

| Record name | MLS002919887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical applications have been explored for N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?

A1: Research has shown that N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, also referred to as N,N′-(1,4-phenylene)dibenzenesulfonamide in the literature, can be utilized as an electrochemical mediator. [] Specifically, it enables the indirect detection of cyclohexylamine, a corrosion inhibitor used in the water industry. This indirect approach relies on the electrochemical oxidation of N,N′-(1,4-phenylene)dibenzenesulfonamide, followed by its chemical reaction with cyclohexylamine. The resulting product is then electrochemically detected, providing an indirect measurement of cyclohexylamine concentration. This method has shown potential for on-site monitoring of corrosion inhibitors in industrial settings to ensure compliance with regulatory limits. []

Q2: Are there any structural analogues of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide with similar applications?

A2: Yes, the research highlights N-(4-amino-2-methyl-phenyl)-benzenesulfonamide as another compound capable of acting as an electrochemical mediator. [] Similar to N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, it allows for the indirect electroanalytical detection of morpholine, another corrosion inhibitor, through an analogous oxidation-reaction-detection mechanism. [] This suggests that structural modifications within this class of compounds could be explored to target other analytes of interest.

Q3: Is there any structural information available about N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?

A3: While the provided articles focus primarily on the application of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, one study describes the crystal structure of a related compound, N,N′-Bis(3-methylbut-2-enyl)-N,N′-(1,4-phenylene)dibenzenesulfonamide. [] This molecule, sharing the core structure with N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, provides insights into potential spatial arrangements and bond characteristics. The study reports key structural parameters such as dihedral angles between aromatic rings and torsion angles around the sulfur-nitrogen bond, offering a starting point for further structural investigations of N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。